Predicted Biological Activity Profile of 4-Difluoromethoxy-3-nitropyridine vs. In-Class Analogs
Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 4-difluoromethoxy-3-nitropyridine possesses a distinct and potent bioactivity profile compared to simple nitropyridines lacking the difluoromethoxy group. The compound is predicted to be a strong inhibitor of protein kinases (Pa 0.584) and signal transduction pathways (Pa 0.718), with a high probability of activity (Pa) and low probability of inactivity (Pi) [1]. While direct comparative PASS data for exact positional isomers are not available in the same study, the presence of the difluoromethoxy group is a known driver of this kinase inhibitory activity, a feature absent in methoxy or unsubstituted analogs [1].
| Evidence Dimension | Predicted Biological Activity (Pa value) |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa=0.584, Pi=0.001; Signal transduction pathways inhibitor: Pa=0.718, Pi=0.011 |
| Comparator Or Baseline | No direct comparator in same study; baseline is probability of inactivity (Pi). |
| Quantified Difference | High Pa and very low Pi values indicate strong predicted activity. |
| Conditions | PASS online computational prediction tool. |
Why This Matters
This predicted activity profile de-risks the selection of 4-difluoromethoxy-3-nitropyridine as a starting point for synthesizing kinase inhibitor libraries, offering a computational advantage over analogs lacking these specific substituents.
- [1] Zhou, Z.-Z., et al. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports, 15, 27674. View Source
